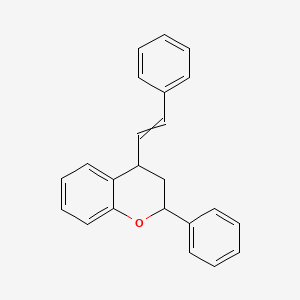
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Heck coupling reaction can be employed, where a halogenated precursor reacts with a phenyl-substituted alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and catalysts are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-{6-hydroxy-2-phenyl-4-[(E)-2-phenylethenyl]-2,3-dihydro-1-benzofuran-3-yl}benzene-1,3-diol
- 2-Phenylethanol
Uniqueness
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
61504-10-7 |
|---|---|
分子式 |
C23H20O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C23H20O/c1-3-9-18(10-4-1)15-16-20-17-23(19-11-5-2-6-12-19)24-22-14-8-7-13-21(20)22/h1-16,20,23H,17H2 |
InChIキー |
NQUHMBRQSGSFPN-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


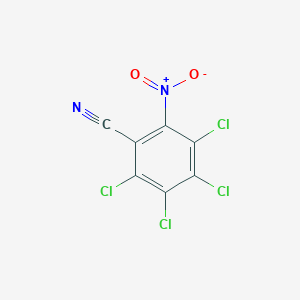
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

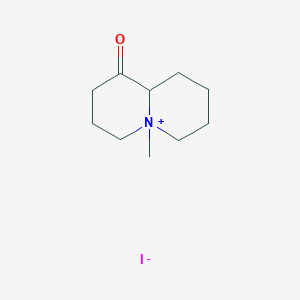
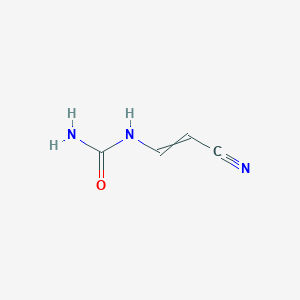


![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
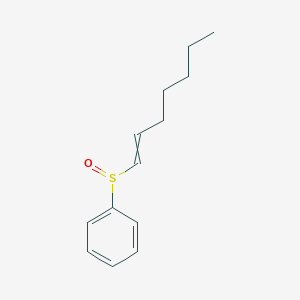
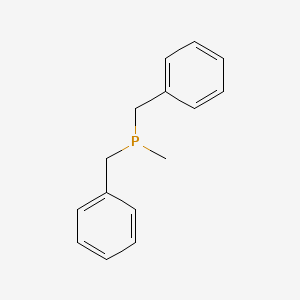
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)


